molecular formula C16H13ClO B2723683 (E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one CAS No. 38661-91-5

(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one

Cat. No. B2723683
CAS RN: 38661-91-5
M. Wt: 256.73
InChI Key: OHUPHNWMLWIYGY-WJDWOHSUSA-N
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Description

“(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one” is a chemical compound with the CAS Number: 38661-91-5. It has a molecular weight of 256.73 and its IUPAC name is (E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one” is 1S/C16H13ClO/c1-12(18)16(14-5-3-2-4-6-14)11-13-7-9-15(17)10-8-13/h2-11H,1H3/b16-11 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one” is a solid compound . It has a molecular weight of 256.73 .

Scientific Research Applications

Hirshfeld Surface Analysis

The Hirshfeld surface method is employed to study intermolecular interactions. Researchers investigate hydrogen bonding, π-stacking, halogen bonding, and lone pair−π (n−π) stacking using this technique. The compound’s unique features contribute to understanding molecular interactions and crystal packing.

properties

IUPAC Name

(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO/c1-12(18)16(14-5-3-2-4-6-14)11-13-7-9-15(17)10-8-13/h2-11H,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUPHNWMLWIYGY-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC=C(C=C1)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/C1=CC=C(C=C1)Cl)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one

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